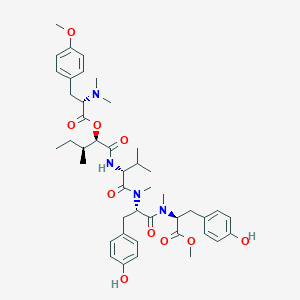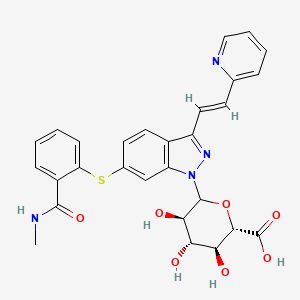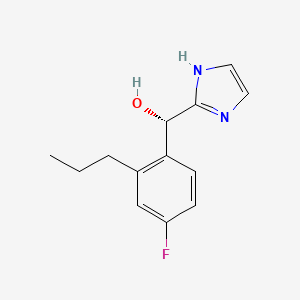
BDP 581/591 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP 581/591 is a borondipyrromethene dye that has relatively long fluorescence lifetime and two photon excitation cross section. It is useful for fluorescence polarization assays. Due to the presence of a diene system, it can react with reactive oxygen species (ROS) with a change of fluorescence. This is the NHS ester derivative for the conjugation with primary and secondary amine groups of proteins, peptides, and other molecules.
Aplicaciones Científicas De Investigación
Photosensitization and Photodynamic Therapy
BDP 581/591 NHS ester has applications in photosensitization. A study describes a photosensitizer scaffold based on the BODIPY chromophore, which includes characteristics like high extinction coefficient, photostability, and insensitivity to solvent environment. This scaffold demonstrates stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to traditional photosensitizers like Rose Bengal, making it potentially useful in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).
Surface Chemistry and Biomolecule Immobilization
N-Hydroxysuccinimide (NHS) esters, a component of this compound, are widely used in surface immobilizations. Their intrinsic hydrolytic instability is a concern for maintaining stable, reactive surface chemistry. Research using X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) has investigated surface hydrolysis in NHS-bearing organic thin films. This research is crucial for applications in surface technologies that rely on reactive ester coupling, such as microarray, microfluidic, and biomedical device fabrication (Cheng et al., 2007).
Polymer Science and Material Engineering
In material engineering, BDP (Bisphenol A bis (diphenyl) phosphate ester), a related compound, is used as a plasticized flame retardant to improve thermal decomposition temperature and delay decomposition velocity of certain polymers. This finds applications in creating flame-retardant materials, particularly in synergy with other retardants for enhanced effects (Li et al., 2012).
Drug Delivery Systems
This compound-related compounds, like Beclomethasone dipropionate (BDP), are used in pulmonary delivery systems for asthma treatment. Research on the rapid expansion of supercritical solution (RESS) technique indicates its potential in producing particles suitable for pulmonary delivery, which is essential for next-generation dry powder inhalers (DPIs) (Charpentier et al., 2008).
Tissue Engineering
NHS esters are critical in tissue engineering for creating scaffolds with divergent physicochemical properties. Research on biodegradable poly(phosphoester) ionomers, which can be synthesized into NHS esters, facilitates derivatization and has implications for tissue engineering applications (Wan et al., 2004).
Propiedades
Fórmula molecular |
C26H22BF2N3O4 |
|---|---|
Peso molecular |
489.28 |
Nombre IUPAC |
2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |
InChI |
InChI=1S/C26H22BF2N3O4/c28-27(29)30-20(9-5-4-8-19-6-2-1-3-7-19)10-12-22(30)18-23-13-11-21(31(23)27)14-17-26(35)36-32-24(33)15-16-25(32)34/h1-13,18H,14-17H2/b8-4+,9-5+ |
Clave InChI |
HHJAMTPLXKVOAY-KBXRYBNXSA-N |
SMILES |
O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)[B-]4(F)F)ON5C(CCC5=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BDP 581/591 NHS ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)


![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)

